molecular formula C9H16O2S B14392716 Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate CAS No. 89745-57-3

Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate

Cat. No.: B14392716
CAS No.: 89745-57-3
M. Wt: 188.29 g/mol
InChI Key: YFBONOVAEQBLEW-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate is an organic compound with a unique structure that includes an ethyl ester group, a sulfanyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate typically involves the esterification of 4,4-dimethyl-3-sulfanylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Ethyl 4,4-dimethyl-3-sulfanylpentanoate.

    Substitution: 4,4-dimethyl-3-sulfanylpent-2-enoic acid.

Scientific Research Applications

Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-sulfanylpropanoate: Similar structure but lacks the double bond and additional methyl groups.

    Methyl 4,4-dimethyl-3-sulfanylpent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both the sulfanyl group and the double bond in its structure

Properties

CAS No.

89745-57-3

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate

InChI

InChI=1S/C9H16O2S/c1-5-11-8(10)6-7(12)9(2,3)4/h6,12H,5H2,1-4H3

InChI Key

YFBONOVAEQBLEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)(C)C)S

Origin of Product

United States

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